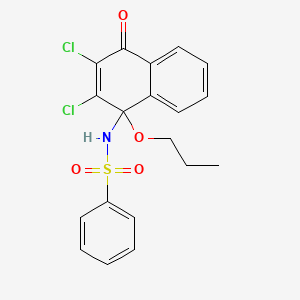

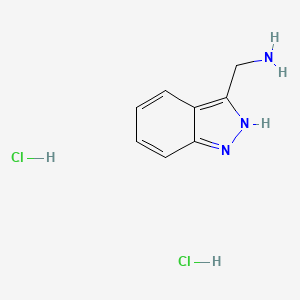

![molecular formula C17H15N7O3S B2480386 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941956-47-4](/img/structure/B2480386.png)

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds containing triazolo[4,5-d]pyrimidin-7-yl and isoxazolyl groups are often explored for their biological activities, including potential anticancer effects and enzyme inhibition capabilities. These compounds are synthesized for investigating their interaction with various biological targets.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, starting from base heterocyclic components. Alkylation, amidation, and cycloaddition reactions are common steps. For instance, the modification of related compounds by replacing certain groups to improve their biological activity or reduce toxicity is a common strategy in medicinal chemistry (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to determine and analyze the three-dimensional structure, which helps in understanding the interaction with biological targets (A. Agarkov et al., 2023).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and rearrangement, which are used to synthesize derivatives with potentially enhanced biological activity. Understanding these reactions is essential for designing new compounds with desired properties (S. Desenko et al., 1998).

Scientific Research Applications

Antibacterial Activity

Compounds containing a unit similar to 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown potential as antibacterial agents. Specifically, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which are structurally related, demonstrated better antibacterial activity against Gram-positive bacteria than Gram-negative strains. These compounds outperformed the reference Linezolid in inhibitory activities (Sanad et al., 2021).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety, structurally akin to the compound , were synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study's findings underscore the potential of these compounds in developing new insecticides (Fadda et al., 2017).

Radiosynthesis for Imaging

A related compound, DPA-714, within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been utilized in radiolabeling with fluorine-18 for in vivo imaging using positron emission tomography. This application is significant in medical imaging and diagnostic procedures (Dollé et al., 2008).

Anticancer Properties

Certain compounds structurally related to this compound have shown promising anticancer properties. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide exhibited remarkable anticancer effects and was modified to reduce toxicity, showing potential as an effective anticancer agent with low toxicity (Wang et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as 2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, primarily targets the Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , and its aberrant overexpression has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1, inhibiting its activity . The structure-activity relationship studies indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . Lysine methylation is a post-translational modification that plays a crucial role in various biological processes, including gene expression, protein function, and cellular differentiation.

Pharmacokinetics

The compound’s potency against lsd1 (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Upon treatment with the compound, the activity of LSD1 can be significantly inhibited . This inhibition leads to a suppression of cancer cell proliferation and migration .

properties

IUPAC Name |

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3S/c1-10-6-13(22-27-10)20-14(25)8-28-17-15-16(18-9-19-17)24(23-21-15)11-4-3-5-12(7-11)26-2/h3-7,9H,8H2,1-2H3,(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNNOBGHFZRNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

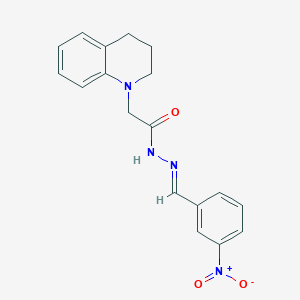

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

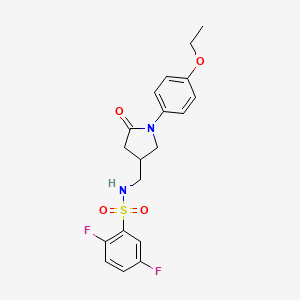

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)

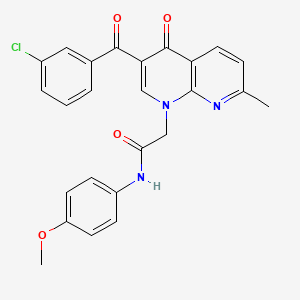

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)